molecular formula C16H15N7 B5970276 4-(2-AMINO-1,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-4-YL)-3,5-DIMETHYL-1H-PYRROL-2-YL CYANIDE

4-(2-AMINO-1,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-4-YL)-3,5-DIMETHYL-1H-PYRROL-2-YL CYANIDE

Cat. No.: B5970276
M. Wt: 305.34 g/mol
InChI Key: FACJEKCVFJVNJF-UHFFFAOYSA-N
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Description

4-(2-Amino-1,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-4-yl)-3,5-dimethyl-1H-pyrrol-2-yl cyanide is a complex organic compound that belongs to the class of fused triazinobenzimidazoles. This compound is characterized by its unique structure, which includes a triazino[1,2-a][1,3]benzimidazole core fused with a pyrrole ring and a cyanide group. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Properties

IUPAC Name

4-(2-amino-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,5-dimethyl-1H-pyrrole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N7/c1-8-11(7-17)19-9(2)13(8)14-21-15(18)22-16-20-10-5-3-4-6-12(10)23(14)16/h3-6,14,19H,1-2H3,(H3,18,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACJEKCVFJVNJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C2N=C(NC3=NC4=CC=CC=C4N23)N)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-amino-1,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-4-yl)-3,5-dimethyl-1H-pyrrol-2-yl cyanide typically involves a multi-step process. One common method involves the base-catalyzed cyclization of appropriate precursors. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol. The key steps in the synthesis include:

    Formation of the triazinobenzimidazole core: This step involves the condensation of an aldehyde with a piperidine derivative to form the triazinobenzimidazole structure.

    Introduction of the pyrrole ring: The pyrrole ring is introduced through a cyclization reaction, often catalyzed by a base such as sodium hydroxide.

    Addition of the cyanide group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-1,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-4-yl)-3,5-dimethyl-1H-pyrrol-2-yl cyanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The cyanide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Potassium cyanide, halides, amines; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alkyl derivatives. Substitution reactions can result in a variety of substituted triazinobenzimidazole compounds.

Scientific Research Applications

4-(2-Amino-1,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-4-yl)-3,5-dimethyl-1H-pyrrol-2-yl cyanide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has shown potential biological activity, including antinematodic and antimicrobial properties. It is used in studies to evaluate its efficacy against various pathogens.

    Medicine: Due to its biological activity, the compound is being investigated for potential therapeutic applications, such as in the treatment of parasitic infections and certain types of cancer.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(2-amino-1,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-4-yl)-3,5-dimethyl-1H-pyrrol-2-yl cyanide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as dihydrofolate reductase (DHFR), which is essential for the synthesis of nucleotides. By inhibiting DHFR, the compound disrupts the replication and survival of certain pathogens. Additionally, the compound may interact with other molecular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-3,4-dihydro[1,3,5]triazin[1,2-a]benzimidazol-2-amine: This compound shares a similar triazinobenzimidazole core but lacks the pyrrole and cyanide groups.

    4-Heteryl-2-amino-3,4-dihydro[1,3,5]triazin[1,2-a]benzimidazole derivatives: These compounds have various heterocyclic moieties at the 4-position, similar to the pyrrole ring in the target compound.

Uniqueness

The uniqueness of 4-(2-amino-1,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-4-yl)-3,5-dimethyl-1H-pyrrol-2-yl cyanide lies in its combination of functional groups. The presence of the pyrrole ring and cyanide group, along with the triazinobenzimidazole core, imparts distinct chemical reactivity and biological activity. This combination makes the compound a valuable target for further research and development in various scientific fields.

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